2,3,4-Trifluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

2,3,4-Trifluoroaniline can serve as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications. Its unique combination of an aromatic ring and trifluoromethyl group can influence the properties of the final product [].

Medicinal chemistry

Due to its reactive nature and potential for modification, 2,3,4-trifluoroaniline has been explored for its potential in drug discovery. Studies have investigated its use in the development of new anti-cancer agents and other therapeutic molecules [, ]. However, further research is needed to determine its specific efficacy and potential side effects.

Material science

The presence of the trifluoromethyl group can enhance certain properties of materials, such as thermal stability and electrical conductivity. Research has explored the use of 2,3,4-trifluoroaniline derivatives in the development of new polymers, liquid crystals, and other functional materials [].

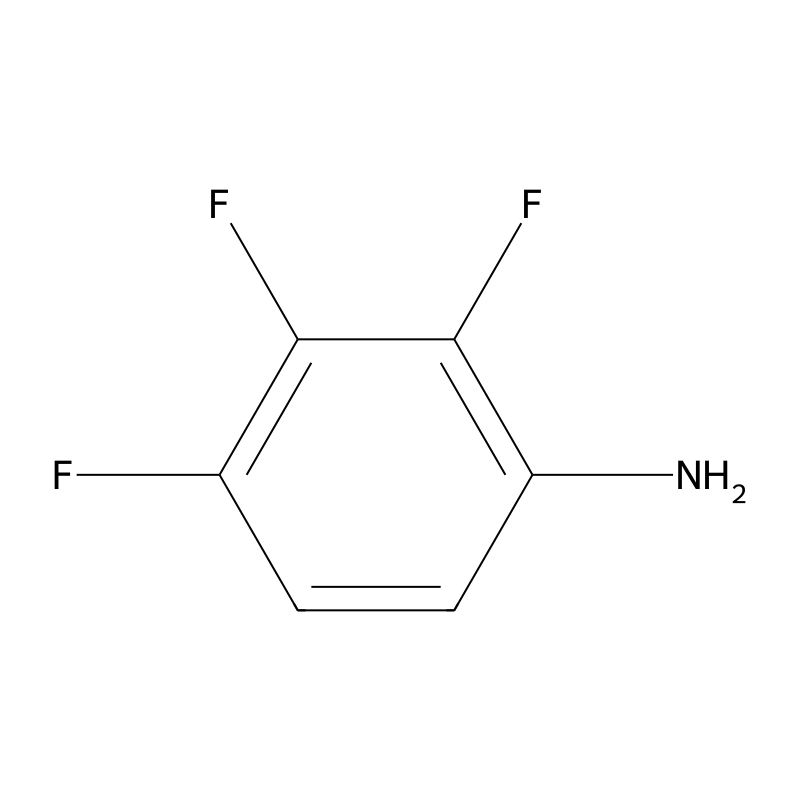

2,3,4-Trifluoroaniline is an aromatic amine characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 3, and 4 positions, along with an amino group (-NH2). Its molecular formula is C6H4F3N, and it has a molecular weight of approximately 147.1 g/mol . This compound appears as a colorless to pale yellow liquid and is soluble in organic solvents. The trifluoromethyl substituents significantly influence its chemical reactivity and biological activity.

- Electrophilic Substitution: The amino group can activate the aromatic ring for electrophilic substitution, allowing for further functionalization at the ortho and para positions.

- Nucleophilic Reactions: The amino group can act as a nucleophile, participating in reactions with electrophiles.

- Reduction Reactions: The trifluoroaniline can be reduced to corresponding amines or other derivatives under specific conditions.

The synthesis of 2,3,4-trifluoroaniline typically involves the high-pressure reaction of tetrafluorobenzene with ammonia in the presence of solvents and catalysts .

Research indicates that 2,3,4-trifluoroaniline exhibits various biological activities. It has been studied for its potential as an intermediate in pharmaceuticals and agrochemicals. Some studies suggest that compounds with trifluoromethyl groups can enhance biological activity due to their electron-withdrawing properties, which may affect molecular interactions within biological systems .

The synthesis of 2,3,4-trifluoroaniline can be achieved through several methods:

- Fluorination of Aniline Derivatives: Starting from aniline or substituted anilines, fluorination can be performed using fluorinating agents.

- High-Pressure Synthesis: A notable method involves the reaction of tetrafluorobenzene with ammonia under high pressure (180-250 °C) in the presence of solvents like triethylamine or propylene glycol and catalysts such as copper powder. This method yields high purity and efficiency (up to 91%) in producing 2,3,4-trifluoroaniline .

- Nitration and Reduction: An alternative route involves nitrating ortho-dichlorobenzene followed by a series of fluorination and reduction steps to obtain the desired trifluoroaniline .

2,3,4-Trifluoroaniline is primarily used in:

- Pharmaceuticals: As an intermediate in the synthesis of various drugs.

- Agrochemicals: In the production of herbicides and pesticides.

- Material Science: As a building block for fluorinated polymers and other advanced materials.

Its unique properties make it valuable in developing compounds with enhanced performance characteristics.

Several compounds share structural similarities with 2,3,4-trifluoroaniline. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Fluoroaniline | One fluorine atom at position 2 | Less electron-withdrawing effect compared to trifluorinated derivatives. |

| 3-Fluoroaniline | One fluorine atom at position 3 | Similar reactivity but less steric hindrance than trifluorinated versions. |

| 4-Fluoroaniline | One fluorine atom at position 4 | Less steric hindrance; often used in simpler chemical syntheses. |

| 2,3-Difluoroaniline | Two fluorine atoms at positions 2 and 3 | Increased reactivity compared to non-fluorinated derivatives but less than trifluorinated versions. |

| 2,4-Difluoroaniline | Two fluorine atoms at positions 2 and 4 | Similar applications but different electronic properties affecting reactivity. |

The presence of three fluorine atoms in 2,3,4-trifluoroaniline results in enhanced stability and unique reactivity patterns compared to its mono- or difluorinated counterparts, making it particularly useful in specialized applications within pharmaceuticals and materials science .

XLogP3

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard